molecular formula C21H20N2O5 B14964240 Methyl 4-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}quinoline-2-carboxylate

Methyl 4-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}quinoline-2-carboxylate

Cat. No.: B14964240
M. Wt: 380.4 g/mol
InChI Key: GOKQXHCVZVQXPK-UHFFFAOYSA-N
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Description

METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline core with a methoxyphenyl group and a carbamoylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The methoxyphenyl group is introduced via a substitution reaction, and the carbamoylmethoxy substituent is added through a carbamoylation reaction. Common reagents used in these reactions include methoxybenzyl chloride, carbamoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and methoxyphenyl-containing molecules. Examples include:

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]quinoline-2-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-26-15-9-7-14(8-10-15)12-22-20(24)13-28-19-11-18(21(25)27-2)23-17-6-4-3-5-16(17)19/h3-11H,12-13H2,1-2H3,(H,22,24)

InChI Key

GOKQXHCVZVQXPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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